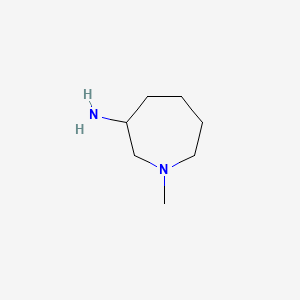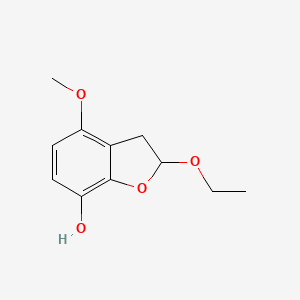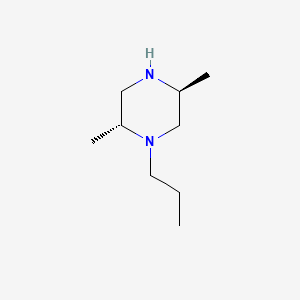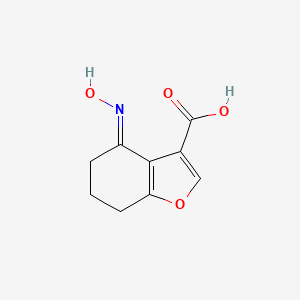
1-Methyl-3-azepanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-azepanamine is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 159.2±8.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 50.0±13.6 °C . The compound has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 142.8±3.0 cm3 .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
A compound closely related to 1-Methyl-3-azepanamine was developed as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist, showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This development highlights the compound's potential in addressing conditions associated with the neurokinin-1 receptor, such as depression and vomiting (Harrison et al., 2001).
Development of Dopamine and Serotonin Antagonists
The synthesis process of an optically active compound, which serves as the amine moiety of a novel dopamine (D2 and D3) and serotonin (5-HT3) receptors antagonist, was optimized. This compound, expected to be a broad antiemetic agent, underscores the relevance of such chemicals in creating new therapeutic agents targeting dopamine and serotonin receptors (Hirokawa et al., 2002).
Modulation of Biogenic Amine Transporters
A study synthesized 3-(3,4-dichlorophenyl)-1-indanamine derivatives to develop a nonselective ligand for biogenic amine transporters. This research aimed at blocking the effects of stimulants like methamphetamine, indicating the importance of such compounds in developing treatments for stimulant abuse (Yu et al., 2004).
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Cyclopropanamine compounds, through their inhibition of LSD1, were explored for their therapeutic potential in treating various diseases, including schizophrenia, Alzheimer's disease, and drug addiction. This research illustrates the potential of such compounds in epigenetic modulation as a therapeutic strategy (Blass, 2016).
Ionic Liquids Synthesis
Azepane, structurally similar to this compound, was used to synthesize a new family of room temperature ionic liquids, demonstrating the compound's utility beyond biomedical applications and into materials science for environmentally friendly processes (Belhocine et al., 2011).
Propiedades
IUPAC Name |
1-methylazepan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGERPDKPUNKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/no-structure.png)

![Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B573668.png)

![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)


